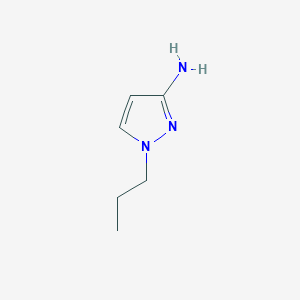

1-propyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONOODCVABUHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956393-73-0 | |

| Record name | 1-propyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-propyl-1H-pyrazol-3-amine (CAS: 956393-73-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-propyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, safety information, and potential biological significance, with a focus on its role as a scaffold for kinase inhibitors. Detailed, representative experimental protocols for its synthesis and for the evaluation of its biological activity in the context of RIPK1 inhibition are provided.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The presence of the propyl group at the N1 position and the amine group at the C3 position of the pyrazole ring makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 956393-73-0 | Internal Database |

| Molecular Formula | C₆H₁₁N₃ | Internal Database |

| Molecular Weight | 125.17 g/mol | Internal Database |

| Physical Form | Liquid | Internal Database |

| Purity | Typically ≥98% | Internal Database |

Table 2: Safety Information for this compound

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P363, P501 |

Note: This information is based on available data and may not be exhaustive. Always refer to the latest Safety Data Sheet (SDS) before handling the compound.

Synthesis Protocol

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of N-substituted aminopyrazoles via the condensation of a β-ketonitrile with a substituted hydrazine.

Materials:

-

3-Oxopentanenitrile (or a similar β-ketonitrile)

-

Propylhydrazine

-

Ethanol (or a suitable solvent)

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add propylhydrazine (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Recent research has highlighted the potential of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).

RIPK1 Signaling Pathway

RIPK1 is a crucial mediator of cellular stress, inflammation, and cell death pathways, including apoptosis and necroptosis. Its kinase activity is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases. Inhibition of RIPK1 is therefore a promising therapeutic strategy.

Caption: Simplified RIPK1 signaling pathway and the potential point of intervention for this compound.

Experimental Protocol: Biological Assay

To evaluate the potential of this compound as a RIPK1 inhibitor, a biochemical kinase assay can be performed. Commercially available kits provide the necessary reagents for such an assay.

Experimental Workflow for a RIPK1 Kinase Assay

Caption: A general experimental workflow for a RIPK1 kinase inhibition assay.

Experimental Protocol: In Vitro RIPK1 Kinase Assay

This protocol is a generalized procedure based on commercially available luminescent kinase assay kits.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase assay buffer

-

This compound (test compound)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well microplate

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

Reaction Mixture Preparation: Prepare a master mix containing the RIPK1 enzyme and MBP substrate in the kinase assay buffer.

-

Assay Plate Setup:

-

Add the diluted test compound or vehicle control to the appropriate wells of the microplate.

-

Add the enzyme/substrate master mix to all wells.

-

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.

-

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile chemical entity with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its favorable physicochemical properties and the established biological importance of the aminopyrazole scaffold make it a compound of high interest for further investigation. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of this and related molecules in the pursuit of novel therapeutics.

An In-depth Technical Guide to the Physicochemical Properties of 1-propyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of many pharmaceutical agents and agrochemicals. Their diverse biological activities are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide focuses on the physicochemical characterization of 1-propyl-1H-pyrazol-3-amine, a member of this important chemical class. Due to the scarcity of data for this specific isomer, this guide also provides detailed, generalized experimental protocols that can be employed to determine these crucial parameters.

Physicochemical Properties

A thorough search of available scientific literature and chemical databases reveals a lack of experimentally determined physicochemical properties for this compound. However, data for the closely related isomer, 5-propyl-1H-pyrazol-3-amine (CAS No. 126748-58-1), is available and presented below for comparative purposes. It is crucial to recognize that the position of the propyl group will influence the electronic distribution, intermolecular interactions, and consequently, the physicochemical properties of the molecule.

Table 1: Physicochemical Data for 5-propyl-1H-pyrazol-3-amine (CAS: 126748-58-1)

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | --INVALID-LINK-- |

| Molecular Weight | 125.17 g/mol | --INVALID-LINK-- |

| Melting Point | 37-40 °C | --INVALID-LINK-- |

| Boiling Point | 115 °C at 0.2 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 15.76 ± 0.10 | --INVALID-LINK-- |

| XLogP3 | 1.1 | --INVALID-LINK-- |

| Appearance | Light yellow to yellow solid below 37 °C, liquid above 40 °C.[1] | --INVALID-LINK-- |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties applicable to novel compounds such as this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2][3] The tube is then tapped gently to ensure the sample is compact.[2][3]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.[4]

-

The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from about 15-20 °C below the approximate melting point.[2][4]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is placed in the fusion tube with the open end downwards.

-

Apparatus: A Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), a thermometer, and the prepared sample tube are assembled. The fusion tube is attached to the thermometer.

-

Procedure:

-

The Thiele tube is gently heated at the side arm.[5]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped when a steady stream of bubbles is observed.

-

The liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5][6]

-

pKa Determination

The pKa is a measure of the acidity or basicity of a compound and is critical for understanding its behavior in physiological and formulation environments.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Apparatus: A calibrated pH meter with a suitable electrode and a burette.

-

Procedure:

-

The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) for a basic compound or a strong base (e.g., NaOH) for an acidic compound.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. For polyprotic species, multiple inflection points may be observed.

-

Solubility Determination

Solubility is a key parameter influencing bioavailability and formulation development.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed flask.

-

Apparatus: A constant temperature shaker or incubator, and an analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

The flasks are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of a novel chemical entity like this compound.

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Caption: A typical workflow for determining the aqueous solubility of a research compound.

References

1-propyl-1H-pyrazol-3-amine molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-propyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Molecular Structure and IUPAC Name

The compound with the chemical name this compound belongs to the pyrazole class of heterocyclic compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for this molecule is This compound . Its chemical structure consists of a five-membered pyrazole ring with a propyl group attached to one of the nitrogen atoms (position 1) and an amine group at position 3.

The structure is confirmed by its CAS number: 956393-73-0 .[1][2][3]

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 956393-73-0 | [1][4] |

| Molecular Formula | C₆H₁₁N₃ | [1][3][5] |

| Molecular Weight | 125.17 g/mol | [1][3] |

| Physical Form | Liquid | [6] |

| Purity | ≥98% | [6] |

| InChI | 1S/C6H11N3/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3,(H2,7,8) | [5][6] |

| InChIKey | LONOODCVABUHFO-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | CCCN1C=CC(=N1)N | [5] |

| Topological Polar Surface Area | 43.8 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][6] |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative synthesis can be designed based on general methods for the N-alkylation of pyrazoles. The following protocol describes a plausible method for its preparation starting from 1H-pyrazol-3-amine.

Synthesis of this compound via N-Alkylation

This procedure involves the deprotonation of the pyrazole nitrogen of 1H-pyrazol-3-amine followed by a nucleophilic substitution reaction with a propyl halide.

Materials:

-

1H-pyrazol-3-amine

-

1-Iodopropane (or 1-bromopropane)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1H-pyrazol-3-amine (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add 1-iodopropane (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Logical Workflow for the Synthesis:

Caption: General workflow for the synthesis of this compound.

References

- 1. 1-PROPYL-1 H-PYRAZOL-3-YLAMINE | 956393-73-0 [m.chemicalbook.com]

- 2. 956393-73-0|this compound|BLD Pharm [bldpharm.com]

- 3. 956393-73-0[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. Syntheses of 1-substituted-3-aminopyrazoles - OAK Open Access Archive [oak.novartis.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 956393-73-0 [sigmaaldrich.com]

Solubility Profile of 1-propyl-1H-pyrazol-3-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-propyl-1H-pyrazol-3-amine in organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a discussion of the expected solubility trends based on the physicochemical properties of analogous compounds.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. This highlights a knowledge gap for this particular molecule. Researchers are encouraged to use the experimental protocols outlined in this guide to generate solubility data for their specific solvents and conditions of interest.

The following table is provided to emphasize the absence of available data and to serve as a template for recording experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Reference |

| Data Not Available | - | - | - | - | - |

| e.g., Ethanol | 25 | Record Value | Record Value | e.g., Shake-Flask | [Your Data] |

| e.g., Dichloromethane | 25 | Record Value | Record Value | e.g., HPLC | [Your Data] |

| e.g., Acetone | 25 | Record Value | Record Value | e.g., UV-Vis | [Your Data] |

| e.g., Toluene | 25 | Record Value | Record Value | e.g., Gravimetric | [Your Data] |

| e.g., Dimethyl Sulfoxide | 25 | Record Value | Record Value | e.g., Kinetic Assay | [Your Data] |

Expected Solubility Trends

While specific data is unavailable, the chemical structure of this compound (a pyrazole ring with a propyl group and an amine group) allows for qualitative predictions regarding its solubility. Pyrazole derivatives are generally more soluble in organic solvents than in water. The presence of the amine group can contribute to polarity and hydrogen bonding capabilities, potentially enhancing solubility in polar protic and aprotic solvents. Conversely, the propyl group introduces nonpolar character, which may increase solubility in less polar organic solvents.

Factors that will influence the solubility of this compound include:

-

Polarity of the Solvent: "Like dissolves like" is a fundamental principle. Solvents with polarities similar to this compound are expected to be more effective.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit good solvating power.

Experimental Protocols for Solubility Determination

To address the absence of data, this section provides detailed methodologies for determining the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for its accuracy.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), or UV-Vis spectroscopy. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of compounds from a concentrated stock solution, typically in dimethyl sulfoxide (DMSO).

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the desired organic solvent.

-

Precipitation Induction: Observe the wells for the formation of a precipitate. This can be done visually or, more quantitatively, using nephelometry (light scattering) or turbidimetry.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

-

Alternative Quantification: For a more precise measurement, the plate can be filtered, and the concentration of the compound in the filtrate can be determined by HPLC or UV-Vis spectroscopy.

Gravimetric Method

This is a simpler, classical method suitable for solvents with low volatility.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

-

Sample Collection: After phase separation, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

-

Mass Determination: Weigh the container with the dried solute.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the initial volume or mass of the solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial physicochemical property. The provided workflows for thermodynamic and kinetic solubility measurements offer robust methods to generate reliable data, which is essential for applications in chemical synthesis, formulation development, and drug discovery. The structural features of this compound suggest it will exhibit solubility in a range of common organic solvents, and the experimental determination of these values will be a valuable contribution to the chemical sciences.

Navigating the Safety Profile of 1-Propyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Chemical and Physical Properties

Precise physical and chemical properties for 1-propyl-1H-pyrazol-3-amine are not well-documented. The following table summarizes data available for the closely related isomer, 5-propyl-1H-pyrazol-3-amine, which can be used as an approximation.

| Property | Value (for 5-propyl-1H-pyrazol-3-amine) |

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 g/mol [1] |

| Appearance | Solid (predicted) |

| Boiling Point | 316.8 °C at 760 mmHg[2] |

| Melting Point | 37-40 °C |

| Flash Point | 171.3 °C |

| Density | 1.111 g/cm³ |

Hazard Identification and GHS Classification

Based on the GHS classifications of analogous compounds, this compound should be handled as a hazardous substance. The primary hazards associated with aminopyrazoles include skin, eye, and respiratory irritation.[3][4]

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |

| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed |

Signal Word: Warning

Hazard Pictograms:

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[6] A lab coat or other protective clothing is mandatory to prevent skin contact.[6]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[5]

General Hygiene:

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash before reuse.[6]

First Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways. Notify safety personnel.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical procedure based on general methods for the N-alkylation of pyrazoles and should be adapted and optimized by a qualified chemist.

Materials:

-

3-Aminopyrazole

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Slowly add 1-bromopropane (1.2 eq) to the stirring mixture.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Skin Irritation Assessment

A validated in vitro test method, such as the Reconstructed Human Epidermis (RhE) test, is recommended to assess skin irritation potential.

Principle: The test evaluates the ability of a chemical to induce cytotoxicity in a reconstructed human epidermis model. Cell viability is measured by the enzymatic conversion of MTT into a blue formazan salt, which is quantified by spectrophotometry.

Methodology:

-

Prepare the test chemical at the appropriate concentrations.

-

Apply the test chemical to the surface of the RhE tissue.

-

Incubate for a defined period (e.g., 60 minutes).

-

Rinse the tissue to remove the test chemical.

-

Incubate the tissue in a medium containing MTT.

-

Extract the formazan from the tissue.

-

Measure the optical density of the formazan extract using a spectrophotometer.

-

Calculate cell viability relative to a negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Logical Relationships in Chemical Safety Assessment

References

- 1. 5-Propyl-1H-pyrazol-3-amine | C6H11N3 | CID 22265684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Propyl-1H-pyrazol-3-amine – porphyrin-systems [porphyrin-systems.com]

- 3. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Commercial Availability and Synthesis of 1-Propyl-1H-pyrazol-3-amine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability of 1-propyl-1H-pyrazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound and its isomers are valuable building blocks for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the availability of closely related isomers and presents a detailed synthetic protocol for the targeted, yet commercially unavailable, this compound.

Commercial Availability of Propyl-substituted Aminopyrazoles

Direct searches for this compound (CAS No. 190509-77-2) indicate that this specific regioisomer is not a readily available stock item from major chemical suppliers. Its procurement would likely necessitate custom synthesis. However, two structurally related isomers, 1-propyl-1H-pyrazol-5-amine and 5-propyl-1H-pyrazol-3-amine , are commercially available and may serve as alternative starting materials or reference compounds in research endeavors.

The table below summarizes the commercial availability of these isomers, providing key quantitative data for easy comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Representative Suppliers |

| 1-Propyl-1H-pyrazol-5-amine | 3524-15-0 | C₆H₁₁N₃ | 125.17 | ≥95% | Santa Cruz Biotechnology[1], BLD Pharm[2], Aurum Pharmatech[3], Benchchem[4], ChemBridge Corporation |

| 5-Propyl-1H-pyrazol-3-amine | 126748-58-1 | C₆H₁₁N₃ | 125.17 | ≥95% | ChemScene[5], Synthonix[6], Santa Cruz Biotechnology[7], Biosynth[8], Atomax Chemicals |

Proposed Experimental Protocol for the Synthesis of this compound

Given the lack of direct commercial sources, a synthetic route is required to obtain this compound. The following protocol is a proposed method based on established pyrazole syntheses, specifically the reaction of a substituted hydrazine with a β-ketonitrile equivalent. The key to obtaining the desired 1,3-disubstituted pattern lies in controlling the regioselectivity of the cyclization reaction.

Reaction Principle:

The synthesis involves the condensation of propylhydrazine with an appropriate three-carbon electrophile, such as 3-ethoxyacrylonitrile. The regioselectivity of the reaction between an unsymmetrical substituted hydrazine and a β-functionalized acrylonitrile is a critical consideration. For alkylhydrazines, the nitrogen atom bearing the alkyl group (N1) is generally more nucleophilic. Under kinetically controlled conditions (e.g., base-catalyzed at low temperature), the reaction can be directed to favor the formation of the 1-substituted-3-aminopyrazole.[9] In contrast, thermodynamic conditions (neutral, elevated temperature) often lead to the more stable 1-substituted-5-aminopyrazole isomer.[9]

Materials and Reagents:

-

Propylhydrazine

-

3-Ethoxyacrylonitrile

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Detailed Methodology:

Step 1: Preparation of Propylhydrazine If not commercially available, propylhydrazine can be synthesized from the reaction of n-propylamine with an aminating agent such as hydroxylamine-O-sulfonic acid or through the reduction of the corresponding N-nitrosamine.

Step 2: Regioselective Cyclization to form this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Addition of Hydrazine: Propylhydrazine (1.0 equivalent) is added dropwise to the cooled ethanolic sodium ethoxide solution while maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes.

-

Addition of Acrylonitrile: 3-Ethoxyacrylonitrile (1.0 equivalent) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The resulting residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

This guide provides researchers with crucial information regarding the acquisition of this compound. While direct purchase is not currently feasible, the availability of key isomers and a plausible, regioselective synthetic route offer practical solutions for obtaining this valuable research chemical.

References

- 1. scbt.com [scbt.com]

- 2. 3524-15-0|1-Propyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. 1-propyl-1H-pyrazol-5-amine | 3524-15-0 | Benchchem [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthonix, Inc > 126748-58-1 | 5-Propyl-1H-pyrazol-3-amine [synthonix.com]

- 7. scbt.com [scbt.com]

- 8. biosynth.com [biosynth.com]

- 9. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

Spectroscopic Profile of 1-propyl-1H-pyrazol-3-amine: A Technical Guide

This technical guide provides a predicted spectroscopic profile of 1-propyl-1H-pyrazol-3-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It also outlines detailed experimental protocols for acquiring such spectra, aimed at researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound. These predictions are derived from known spectral characteristics of aminopyrazoles and related heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | d | 1H | H-5 (pyrazole ring) |

| ~5.7 - 5.9 | d | 1H | H-4 (pyrazole ring) |

| ~3.9 - 4.1 | t | 2H | N-CH₂ (propyl chain) |

| ~3.5 - 4.5 | br s | 2H | -NH₂ |

| ~1.7 - 1.9 | m | 2H | CH₂ (propyl chain) |

| ~0.9 - 1.0 | t | 3H | CH₃ (propyl chain) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-3 (C-NH₂) |

| ~135 - 140 | C-5 |

| ~90 - 95 | C-4 |

| ~50 - 55 | N-CH₂ (propyl chain) |

| ~23 - 27 | CH₂ (propyl chain) |

| ~10 - 13 | CH₃ (propyl chain) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |

| 3150 - 3100 | Medium | C-H stretch (aromatic/heteroaromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Strong | N-H bend (scissoring) of primary amine |

| 1580 - 1450 | Medium to Strong | C=N and C=C stretch (pyrazole ring) |

| 1250 - 1020 | Medium | C-N stretch |

| 910 - 665 | Broad, Strong | N-H wag |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 125 | High | [M]⁺ (Molecular Ion) |

| 96 | Medium | [M - C₂H₅]⁺ |

| 82 | Medium | [M - C₃H₇]⁺ |

| 68 | Medium | [Pyrazole ring fragment]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the compound for ¹H NMR and a higher concentration for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool into the NMR tube.

2. Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.[2]

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1][2]

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set appropriate acquisition parameters, including pulse width, relaxation delay (typically 1-5 seconds), and number of scans.[3]

3. Data Acquisition (¹³C NMR):

-

Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[4]

-

A relaxation delay of 1-2 seconds is common for qualitative spectra.[1]

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[1]

-

Phase the spectrum and perform baseline correction.[1]

-

Calibrate the chemical shift scale using the solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a small drop of the neat liquid on a salt plate (e.g., KBr, NaCl). Place a second plate on top and gently press to form a thin film.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[5]

2. Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).[6]

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[7]

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[8]

-

The solution may need to be further diluted depending on the ionization technique and instrument sensitivity.

-

Ensure the sample is free of non-volatile salts or buffers, especially for electrospray ionization (ESI).[8]

2. Data Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9]

-

Ionize the sample using an appropriate method. Electron Ionization (EI) is a common hard ionization technique that provides fragmentation information. ESI is a soft ionization technique that typically yields the molecular ion.[10][11]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[3]

-

A detector records the abundance of each ion.[12]

3. Data Processing:

-

The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.[13] The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[14][15]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. quora.com [quora.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. uknml.com [uknml.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. BiblioBoard [openresearchlibrary.org]

- 15. researchgate.net [researchgate.net]

The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the multifaceted biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic properties. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: In Vitro Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Chalcone Hybrid II | HeLa, MCF-7, RPMI-822 | Moderate to Powerful | [3] |

| Diphenyl Pyrazole-Chalcone 6b | HNO-97 | 10 | [3] |

| Diphenyl Pyrazole-Chalcone 6d | HNO-97 | 10.56 | [3] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [2] |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [2] |

| Pyrazolo[1,5-a]pyrimidine 29 | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [2] |

| Pyrazole ring-containing isolongifolanone 37 | MCF7 | 5.21 | [2] |

| Morpholine-benzimidazole-pyrazole hybrid 15 | MCF7, PC3, A549 | 0.042 - 0.76 | [2] |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7, WM266.5 | 1.31, 0.45 | [1] |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7, WM266.5 | 0.97, 0.72 | [1] |

| Pyrazole Ligand L2 | CFPAC-1, PANC-1 | 61.7, 104.7 | [1] |

| Fused Pyrazole 7a | Breast Cancer Cells | < Doxorubicin's IC50 | [4] |

| Fused Pyrazole 8 | Breast Cancer Cells | < Doxorubicin's IC50 | [4] |

| Fused Pyrazole 18a | Breast Cancer Cells | < Doxorubicin's IC50 | [4] |

| Fused Pyrazole 20a | Breast Cancer Cells | < Doxorubicin's IC50 | [4] |

Key Signaling Pathways in Anticancer Activity

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers. Certain pyrazole derivatives act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.

References

- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its versatile structure is integral to numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This guide offers a comprehensive overview of the pyrazole core, detailing its synthesis, key therapeutic applications with quantitative data, relevant experimental protocols, and the signaling pathways it modulates.

Therapeutic Applications and Quantitative Activity Data

The versatility of the pyrazole scaffold has led to its incorporation into a wide array of therapeutic agents.[5][6] Its derivatives have shown significant promise in various disease areas, with extensive research quantifying their efficacy.

Anti-inflammatory and COX-2 Inhibitory Activity

Pyrazole derivatives are famously represented by Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammatory disorders like osteoarthritis and rheumatoid arthritis.[7][8] The selective inhibition of COX-2 over COX-1 is a key therapeutic advantage, reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][7] The sulfanilamide moiety of Celecoxib is crucial for its selective binding to the COX-2 active site.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound Reference | R1 Group | R2 Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| Celecoxib | 4-SO2NH2-Ph | 4-Me-Ph | 64.3 | 2.16 | 29.77 |

| Compound 5f | Pyridazinone | 4-Cl-Ph | 14.34 | 1.50 | 9.56 |

| Compound 6f | Pyridazinone | 4-Cl-Ph | 9.55 | 1.15 | 8.31 |

| Compound 6e | Pyridazinone | 4-F-Ph | >100 | 2.51 | >39.84 |

Data compiled from multiple sources.[9]

Anticancer Activity

The pyrazole scaffold is a key component in a number of kinase inhibitors and other anticancer agents.[6][10] These compounds often function by targeting signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. For instance, pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold have demonstrated potent inhibitory activity against various cancer cell lines and key kinases like EGFR, HER2, and VEGFR2.[11]

Table 2: In Vitro Anticancer Activity (IC50) of Representative Pyrazole Derivatives

| Compound Reference | Cancer Cell Line | Target(s) | IC50 (μM) |

| Compound 50h | 786-0 (Renal) | - | 9.9 |

| Compound 50h | MCF-7 (Breast) | - | 31.87 |

| Compound 5b | A549 (Lung) | Tubulin Polymerization | 1.40 |

| Compound 5b | K562 (Leukemia) | Tubulin Polymerization | 0.51 |

| Compound 18h | HL-60 (Leukemia) | VEGFR2, HER2, EGFR | 8.99 |

| Compound 18g | MDA-MB-231 (Breast) | VEGFR2, HER2, EGFR | 7.18 |

| Compound 18c | HL-60 (Leukemia) | VEGFR2, HER2, EGFR | 8.43 |

Data compiled from multiple sources.[6][11][12]

Kinase Inhibitory Activity

Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

Table 3: Kinase Inhibitory Activity (IC50) of Pyrazole Derivatives

| Compound Reference | Target Kinase | IC50 (nM) |

| Compound 1 (Akt) | Akt1 | 61 |

| Afuresertib (Akt) | Akt1 | 0.08 (Ki) |

| Compound 7 (Aurora) | Aurora A | 28.9 |

| Compound 7 (Aurora) | Aurora B | 2.2 |

| Compound 1b (Haspin) | Haspin | 57 |

| Compound 1c (Haspin) | Haspin | 66 |

| Compound 18h (VEGFR2) | VEGFR2 | 135 |

| Compound 18g (VEGFR2) | VEGFR2 | 168 |

Data compiled from multiple sources.[11][13][14]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the development of novel therapeutic agents, and pyrazole derivatives have emerged as a promising class of compounds. They exhibit a broad spectrum of activity against both bacteria and fungi.[5][15]

Table 4: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives

| Compound Reference | Microorganism | MIC (µg/mL) |

| Compound 21a | Staphylococcus aureus | 62.5 |

| Compound 21a | Bacillus subtilis | 62.5 |

| Compound 21a | Klebsiella pneumoniae | 125 |

| Compound 21a | Aspergillus niger | 7.8 |

| Compound 21a | Candida albicans | 2.9 |

| Compound 5c | Escherichia coli | 6.25 |

| Compound 5c | Klebsiella pneumoniae | 6.25 |

Data compiled from multiple sources.[3][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the logical flow of experimental procedures is crucial for understanding the role of the pyrazole core in drug discovery.

Signaling Pathway of COX-2 Inhibition by Celecoxib

Celecoxib exerts its anti-inflammatory effects primarily by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins (like PGE2) at sites of inflammation.[7][8] This targeted inhibition prevents the downstream inflammatory cascade. Furthermore, Celecoxib has been shown to modulate other pathways, such as inhibiting NF-κB signaling, which further reduces the expression of pro-inflammatory genes.[2][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. ClinPGx [clinpgx.org]

- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

Methodological & Application

Application Note: A Two-Step Synthesis of 1-propyl-1H-pyrazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the two-step synthesis of 1-propyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry. The synthesis begins with the cyclocondensation of hydrazine hydrate and 3-ethoxyacrylonitrile to form the key intermediate, 3-aminopyrazole. Subsequent regioselective N-alkylation of 3-aminopyrazole with 1-bromopropane yields the target compound. This document outlines the complete synthetic strategy, experimental procedures, and characterization data.

Synthetic Strategy

The synthesis of this compound is achieved via a robust two-step process. The first step involves the formation of the pyrazole ring, and the second step introduces the propyl group at the N1 position.

-

Step 1: Synthesis of 3-aminopyrazole. This step employs the well-established reaction between hydrazine and a 1,3-dielectrophile, specifically 3-ethoxyacrylonitrile. The reaction proceeds via nucleophilic attack of hydrazine followed by cyclization and elimination of ethanol to yield 3-aminopyrazole.[1][2]

-

Step 2: N-propylation of 3-aminopyrazole. The target molecule is obtained through the selective N-alkylation of the 3-aminopyrazole intermediate. The reaction utilizes 1-bromopropane as the alkylating agent and potassium carbonate as a base in a polar aprotic solvent, which favors the formation of the N1-alkylated regioisomer.

The overall synthetic scheme is presented below.

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme caution.

-

1-Bromopropane is a hazardous liquid. Avoid inhalation and skin contact.

-

DMF is a skin and respiratory irritant.

Protocol 1: Synthesis of 3-Aminopyrazole (Intermediate)

This protocol is adapted from established procedures for the synthesis of 3-aminopyrazoles from α,β-unsaturated nitriles.[1][2]

Materials:

| Reagent/Solvent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| 3-Ethoxyacrylonitrile | 5005-41-4 | 97.12 | 9.71 g | 100 |

| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | 5.0 g | 100 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxyacrylonitrile (9.71 g, 100 mmol) and absolute ethanol (100 mL).

-

Stir the solution at room temperature to ensure homogeneity.

-

Slowly add hydrazine hydrate (5.0 g, 100 mmol) to the solution dropwise using a dropping funnel over 15 minutes. The addition is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the resulting solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 3-aminopyrazole as a white to off-white solid.

Expected Results:

| Parameter | Value | Reference |

|---|---|---|

| Yield | 70-85% | N/A |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 37-40 °C | [4] |

| MW | 83.09 g/mol |[3] |

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the regioselective N-alkylation of 3-aminopyrazole.

Materials:

| Reagent/Solvent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |

|---|---|---|---|---|

| 3-Aminopyrazole | 1820-80-0 | 83.09 | 4.15 g | 50 |

| 1-Bromopropane | 107-08-4 | 123.00 | 7.38 g (5.5 mL) | 60 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10.37 g | 75 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-aminopyrazole (4.15 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and anhydrous DMF (50 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (7.38 g, 60 mmol) to the suspension dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC (Eluent: Ethyl Acetate/Methanol 9:1) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure using a rotary evaporator (high vacuum is required).

-

Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 0% to 10% Methanol in Dichloromethane) to afford this compound as an oil or low-melting solid.

Expected Results:

| Parameter | Value |

|---|---|

| Yield | 60-75% |

| Appearance | Colorless to pale yellow oil |

| MW | 125.18 g/mol |

| Boiling Point | N/A (Purified by chromatography) |

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques.

Table of Expected Analytical Data:

| Analysis | Expected Results |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=2.4 Hz, 1H, pyrazole-H5), 5.60 (d, J=2.4 Hz, 1H, pyrazole-H4), 3.90 (t, J=7.2 Hz, 2H, N-CH₂), 3.70 (br s, 2H, NH₂), 1.80 (sext, J=7.4 Hz, 2H, CH₂CH₂CH₃), 0.90 (t, J=7.4 Hz, 3H, CH₃). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0 (C3), 129.5 (C5), 95.0 (C4), 52.0 (N-CH₂), 24.0 (CH₂CH₂CH₃), 11.5 (CH₃). |

| Mass Spec (ESI+) | m/z 126.10 [M+H]⁺ |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Step-by-step experimental workflow diagram.

References

Synthesis of Substituted Pyrazoles: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules. The protocols detailed herein are based on established and versatile synthetic routes, offering a foundational methodology for researchers.

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a key pharmacophore found in a wide range of pharmaceuticals, agrochemicals, and dyes. The development of efficient and diverse synthetic strategies for substituted pyrazoles is therefore a critical area of research. The most common and classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] Other significant methods include the reaction of α,β-unsaturated ketones (chalcones) with hydrazines and various multicomponent reactions that allow for the construction of highly substituted pyrazoles in a single step.[4][5]

General Synthetic Routes

The primary methods for synthesizing substituted pyrazoles involve the reaction of a binucleophile, typically a hydrazine, with a 1,3-dielectrophilic species.[2][6]

-

Knorr Pyrazole Synthesis: This is a versatile and widely used method involving the reaction of a 1,3-dicarbonyl compound (e.g., β-diketone or β-ketoester) with a hydrazine.[3][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

-

Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones): Chalcones, which are α,β-unsaturated ketones, can react with hydrazines to form pyrazoline intermediates.[8][9] Subsequent oxidation or dehydration of the pyrazoline yields the corresponding pyrazole.[2]

-

Multicomponent Reactions (MCRs): MCRs offer an efficient approach to synthesizing complex, highly substituted pyrazoles in a one-pot reaction from three or more starting materials.[4][10][11] These reactions are often catalyzed and can proceed under mild conditions, making them an attractive strategy in terms of atom economy and procedural simplicity.[12]

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a substituted pyrazole via the Knorr synthesis, a representative and widely applicable method.

Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and ethanol.

-

Reagent Addition: Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. Note that this addition can be exothermic.[1]

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for 1 hour.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.[1]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Allow the product to air dry or dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.[1]

-

Data Presentation

The following table summarizes various synthetic conditions for the preparation of substituted pyrazoles using different methodologies.

| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO / Water | Room Temperature | 1,3,5-substituted pyrazole | 95 | [2] |

| 1,3-Diketones | Hydrazine | Ethylene Glycol | Room Temperature | 1,3,5-substituted pyrazoles | 70-95 | [6] |

| Chalcone | Hydrazine hydrate | Acetic Acid / Ethanol | Reflux, 6-8 hours | Pyrazole derivative | - | [5] |

| Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | - | - | Dihydropyrano[2,3-c]pyrazoles | - | [11] |

| Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP | Room Temperature | - | Pyrazole-linked thiazoles | Good to Excellent | [12] |

| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid / 1-Propanol | ~100°C, 1 hour | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | - | [3] |

Visualization

General Workflow for Pyrazole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles, from the selection of starting materials to the final characterization of the product.

Caption: General workflow for the synthesis of substituted pyrazoles.

Knorr Pyrazole Synthesis Signaling Pathway

The following diagram illustrates the mechanistic pathway of the Knorr pyrazole synthesis.

Caption: Mechanism of the Knorr pyrazole synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. mdpi.com [mdpi.com]

- 5. ijirt.org [ijirt.org]

- 6. mdpi.com [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of 1-propyl-1H-pyrazol-3-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a common factor in the progression of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its capacity to form key hydrogen bond interactions within the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the utilization of 1-propyl-1H-pyrazol-3-amine as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined herein are based on established synthetic methodologies for analogous 3-aminopyrazole derivatives and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

The 3-aminopyrazole moiety is a versatile pharmacophore that frequently serves as a hinge-binding motif in a wide array of kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region. The amino group at the 3-position provides a convenient handle for the introduction of various substituents, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. The N1-propyl substituent of the title compound can influence solubility and interactions with hydrophobic pockets within the kinase active site.

This document will detail the synthesis of a representative pyrazolopyrimidine-based kinase inhibitor from this compound and provide protocols for in vitro kinase inhibition assays. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a clear and comprehensive overview.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors against various kinase targets. While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the presented data for structurally related compounds provides a strong rationale for its use and expected potency.

| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |

| Hypothetical-1 | CDK2/cyclin A | 10 - 100 | PNU-292137 |

| Hypothetical-2 | JNK3 | 5 - 50 | SR-3576 |